molecular formula C10H9ClN2O2 B12945981 5-(4-Chlorobenzyl)imidazolidine-2,4-dione CAS No. 6331-81-3

5-(4-Chlorobenzyl)imidazolidine-2,4-dione

Cat. No.: B12945981
CAS No.: 6331-81-3
M. Wt: 224.64 g/mol
InChI Key: VIPXTHKAWAGLJE-UHFFFAOYSA-N
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Description

Significance of Hydantoin (B18101) Derivatives as a Pharmacophore in Contemporary Medicinal Chemistry Research

Hydantoin derivatives are recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of pharmacological activities. The structural features of the hydantoin ring, including its hydrogen bond donors and acceptors, contribute to its ability to interact with various biological macromolecules.

The significance of this scaffold is underscored by its presence in a number of clinically used drugs. Research has demonstrated that derivatives of imidazolidine-2,4-dione possess a broad spectrum of biological activities, including anticonvulsant, anti-cancer, antimicrobial, antiviral, and anti-inflammatory properties. This versatility has made the hydantoin nucleus a focal point for the design and synthesis of new therapeutic agents in academic and industrial research settings.

Overview of Therapeutic and Agrochemical Applications of Imidazolidine-2,4-diones in Research Contexts

The therapeutic and agrochemical potential of imidazolidine-2,4-diones has been extensively explored in various research contexts. The diverse applications stem from the varied biological activities exhibited by substituted hydantoins.

Therapeutic Research Applications:

Therapeutic AreaResearch Findings
Anticonvulsant Derivatives such as 5,5-diphenylhydantoin (phenytoin) are foundational in epilepsy research and treatment. Studies on various 5-substituted derivatives continue to explore new anticonvulsant agents. pcbiochemres.com
Anti-cancer Research has shown that certain hydantoin derivatives can inhibit tumor growth through various mechanisms, including the inhibition of B-cell lymphoma-2 (Bcl-2) proteins. biosynth.com
Antimicrobial Various studies have reported the antibacterial and antifungal activities of newly synthesized imidazolidine-2,4-dione derivatives, making them candidates for further investigation in the development of new antimicrobial agents. researchgate.netnih.gov
Antiviral The imidazolidine-2,4-dione scaffold has been investigated for its potential to inhibit viral replication, with some derivatives showing activity against viruses such as HIV.
Enzyme Inhibition Research has explored the role of these derivatives as inhibitors of various enzymes, including lymphoid-specific tyrosine phosphatase (Lyp), which is a target for autoimmune diseases. nih.gov

Agrochemical Research Applications:

In the field of agrochemicals, certain hydantoin derivatives have been investigated for their potential use as fungicides and herbicides. The structural diversity of this class of compounds allows for the development of agents with selective activity against plant pathogens and weeds.

Research Landscape for 5-Substituted Imidazolidine-2,4-dione Derivatives

The substitution at the 5-position of the imidazolidine-2,4-dione ring is a key area of research, as it significantly influences the biological activity of the resulting compound. The introduction of different substituents at this position can modulate the compound's lipophilicity, steric properties, and electronic environment, thereby affecting its interaction with biological targets.

Research into 5-substituted derivatives has yielded compounds with a range of activities. For instance, studies on 5-benzylhydantoins have revealed their potential as anticonvulsant agents. nih.govacs.org A study on various alkoxy- and halogen-substituted 5-benzylhydantoins screened for anticonvulsant activity found that 5-[3-(trifluoromethyl)benzyl]hydantoin was a particularly potent member of the series. nih.gov

Furthermore, research into 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione (B1213472) has indicated potential antidepressant activity through a mechanism distinct from traditional antidepressants. nih.gov The synthesis of various 5-substituted hydantoins is an active area of investigation, with researchers continually exploring new derivatives for their potential therapeutic applications.

Within this context, 5-(4-Chlorobenzyl)imidazolidine-2,4-dione emerges as a compound of interest. The presence of a 4-chlorobenzyl group at the 5-position combines the established pharmacophore of the hydantoin ring with a substituted benzyl (B1604629) moiety. The chloro-substituent on the phenyl ring is known to alter the electronic properties and lipophilicity of the molecule, which can have a profound impact on its biological activity. Research into halogenated derivatives of various pharmacophores has often led to compounds with enhanced or novel biological profiles. nih.govnih.gov For example, studies on other heterocyclic systems have shown that the presence of a 4-chlorophenyl group can contribute to significant antimicrobial or anticancer activity. While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active 5-benzylhydantoins suggests its potential for various pharmacological activities.

Below is a table summarizing research on selected 5-substituted imidazolidine-2,4-dione derivatives, highlighting the influence of the substituent at the 5-position on biological activity.

CompoundSubstituent at C5Investigated Biological Activity
5,5-DiphenylhydantoinTwo Phenyl groupsAnticonvulsant pcbiochemres.com
5-[3-(Trifluoromethyl)benzyl]hydantoin3-(Trifluoromethyl)benzyl groupAnticonvulsant nih.gov
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione4-(Dimethylaminobenzyl) groupAntidepressant nih.gov
5-Ethyl-5-phenylhydantoinEthyl and Phenyl groupsAnticonvulsant researchgate.net

This research landscape indicates a promising, albeit underexplored, potential for this compound as a subject for further scientific investigation in the quest for novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6331-81-3

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)

InChI Key

VIPXTHKAWAGLJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)Cl

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 5 4 Chlorobenzyl Imidazolidine 2,4 Dione and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of atoms and their connectivity within the target compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.

For the unsaturated intermediate, 5-(4-chlorobenzylidene)imidazolidine-2,4-dione (B11984277) , the ¹H NMR spectrum, typically recorded in DMSO-d₆, reveals characteristic signals. The protons on the p-substituted benzene (B151609) ring appear as two distinct doublets, a result of their coupling to adjacent protons. The olefinic proton (=CH) connected to the hydantoin (B18101) ring characteristically appears as a singlet. Furthermore, the two N-H protons of the hydantoin ring also produce signals, which are typically broad and can be exchanged with D₂O. researchgate.net

In the case of the target compound, 5-(4-Chlorobenzyl)imidazolidine-2,4-dione , the reduction of the exocyclic double bond introduces significant changes to the ¹H NMR spectrum. The signal for the olefinic proton disappears, and a new set of signals corresponding to the benzylic methylene (B1212753) group (-CH₂) and the adjacent methine proton (-CH-) on the hydantoin ring emerge. The two protons of the benzylic methylene (CH₂) group are diastereotopic due to the adjacent chiral center at C5. This results in two separate signals, which often appear as a pair of doublets (an AB quartet) due to geminal coupling. The methine proton at the C5 position of the hydantoin ring typically appears as a triplet or a doublet of doublets, depending on its coupling with the adjacent methylene protons and the N-H proton. The two N-H protons of the hydantoin ring remain, with one signal often observed around 10.3 ppm and the other around 7.9 ppm. mdpi.com The aromatic protons of the 4-chlorobenzyl group appear as two doublets, consistent with a para-substituted benzene ring. mdpi.com

Table 1: ¹H NMR Data for Synthetic Intermediates and Related Compounds (in DMSO-d₆)
CompoundAromatic Protons (δ, ppm)Olefinic/Aliphatic Protons (δ, ppm)N-H Protons (δ, ppm)Reference
5-(4-chlorobenzylidene)imidazolidine-2,4-dione7.5 (d), 7.4 (d)6.4 (s, =CH)11.28, 10.59 researchgate.net
5-methyl-5-benzyl hydantoin7.34, 6.91, 6.81 (m)3.16, 2.94 (ABq, CH₂)10.36, 7.94 mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

For 5-(4-chlorobenzylidene)imidazolidine-2,4-dione , the spectrum shows distinct signals for the two carbonyl carbons (C2 and C4) of the hydantoin ring. The carbons of the para-substituted aromatic ring typically show four signals due to symmetry. The olefinic carbons also have characteristic chemical shifts, with the carbon attached to the aromatic ring appearing at a different field than the carbon of the hydantoin ring. researchgate.net

Table 2: ¹³C NMR Data for Synthetic Intermediates and Related Compounds (in DMSO-d₆)
CompoundCarbonyl Carbons (C2, C4) (δ, ppm)Aromatic/Olefinic Carbons (δ, ppm)Aliphatic Carbons (C5, etc.) (δ, ppm)Reference
5-(4-chlorobenzylidene)imidazolidine-2,4-dione164.5, 153.9133.4 (C-Cl), 131.9, 130.7, 128.4, 125.7 (=CH), 114.7 (=C)- researchgate.net
5-methyl-5-benzyl hydantoin178.0, 156.6Aromatic signals63.3 (C5), 43.1 (CH₂), 24.3 (CH₃) mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of 5-(4-chlorobenzylidene)imidazolidine-2,4-dione shows characteristic absorption bands for the N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) groups of the hydantoin ring exhibit strong absorption bands, often appearing as two distinct peaks around 1700-1780 cm⁻¹ due to symmetric and asymmetric stretching. A band corresponding to the C=C double bond of the benzylidene group is also present. researchgate.net

In the spectrum of This compound , the C=C stretching band disappears, which is a key indicator of the successful reduction of the intermediate. The characteristic N-H and C=O stretching vibrations of the hydantoin ring remain. For a similar compound, 5-methyl-5-benzyl hydantoin, the N-H stretching vibration is observed at 3109 cm⁻¹, while the C=O stretching bands appear at 1748 cm⁻¹ and 1732 cm⁻¹. mdpi.com

Table 3: Key IR Absorption Frequencies (cm⁻¹)
CompoundN-H StretchC=O StretchOther Key StretchesReference
5-(4-chlorobenzylidene)imidazolidine-2,4-dione32151743, 17081656 (C=C) researchgate.net
5-methyl-5-benzyl hydantoin31091748, 1732- mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

For 5-(4-chlorobenzylidene)imidazolidine-2,4-dione , High-Resolution Mass Spectrometry (HRMS) can be used to confirm the molecular formula. For instance, the calculated mass for the protonated molecule [M+H]⁺ of C₁₀H₇ClN₂O₂ is 223.0274, and experimental values are expected to be very close to this. researchgate.net

The mass spectrum of This compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the benzyl (B1604629) group, leading to a prominent fragment ion. The presence of chlorine would be indicated by a characteristic M+2 isotope peak with approximately one-third the intensity of the molecular ion peak.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values are compared with the calculated theoretical values to confirm the empirical formula. This technique provides fundamental validation of the compound's composition. For novel compounds or when definitive structural proof is required, elemental analysis is a crucial component of the characterization data.

Structure Activity Relationship Sar Studies for 5 Substituted Imidazolidine 2,4 Dione Derivatives

Influence of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of imidazolidine-2,4-dione derivatives are intricately linked to the substitution patterns on the hydantoin (B18101) ring. researchgate.net Modifications at the N1, N3, and C5 positions can drastically alter the compound's interaction with biological targets, leading to a diverse array of pharmacological outcomes.

For anticonvulsant activity, the presence of a phenyl or another aromatic substituent at the C5 position is considered essential for efficacy against generalized tonic-clonic seizures. pharmacy180.compcbiochemres.com In contrast, attaching alkyl substituents at this same position may lead to sedative properties, a characteristic notably absent in the widely-used anticonvulsant Phenytoin. pharmacy180.comcutm.ac.in Furthermore, 1,3-disubstituted hydantoins have shown activity against convulsions induced by chemical means. cutm.ac.in

In the realm of cancer therapy, various structural modifications have yielded potent antiproliferative agents. nih.gov A series of imidazolidine-2,4-dione derivatives were designed as inhibitors of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are promising targets for cancer treatment. nih.gov Studies on 5,5'-diaryl substituted and spirohydantoin derivatives have also demonstrated significant anticancer properties. researchgate.netresearchgate.net

The antimicrobial potential of these compounds is also heavily dependent on their substitution. A study involving twenty-two different imidazolidine-2,4-dione derivatives, including those with alkyl, alkenyl, or aryl groups at the 5,5-positions, as well as spirohydantoins, revealed varied in vitro activity against numerous bacterial and yeast strains. researchgate.net The specific nature of the C5 substituents was critical in determining the minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC). researchgate.net

Table 1: Antimicrobial Activity of Selected 5,5-Disubstituted Imidazolidine-2,4-dione Derivatives

Illustrates the influence of C5 substituents on the minimal inhibitory concentration (MIC) against various microorganisms. Data sourced from a study on the antimicrobial potential of hydantoin derivatives. researchgate.net

Compound NameC5 Substituent 1C5 Substituent 2Target MicroorganismMIC (μg/mL)
5-But-3-enyl-5-ethyl-imidazolidine-2,4-dioneEthylBut-3-enylBacillus subtilis125
5-Methyl-5-phenylimidazolidine-2,4-dioneMethylPhenylStaphylococcus aureus250
5-Ethyl-5-phenethylimidazolidine-2,4-dioneEthylPhenethylCandida albicans500
6-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dioneSpiro-cyclopentyl with Allyl groupEscherichia coli>500

Imidazolidine-2,4-dione derivatives have also been developed as potent aldose reductase inhibitors, which are crucial for managing diabetic complications. nih.gov Spiro-imidazolone derivatives, in particular, have been identified as useful for treating conditions such as diabetic cataracts, retinopathy, and neuropathy. researchgate.net

Role of Halogen Substituents on Activity (e.g., Chlorobenzyl vs. other halogens)

The incorporation of halogen atoms into the structure of active pharmaceutical ingredients is a widely used strategy in medicinal chemistry to modulate their biological activity. nih.gov Halogens can significantly alter a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. nih.gov In the context of imidazolidine-2,4-dione derivatives, halogen substituents, such as the chlorine in a 4-chlorobenzyl group, play a multifaceted role.

The presence of an electron-withdrawing substituent, like a halogen, on an aromatic ring attached to the core structure is often favorable for biological activity. nih.gov This is because halogens can influence the molecule's ability to interact with its biological target through various non-covalent interactions, including the highly directional halogen bond. mdpi.com The strength of this interaction increases with the polarizability of the halogen, in the order F < Cl < Br < I. mdpi.com

The potency of aldose reductase inhibitors, for example, has been shown to be dramatically enhanced by halogen substitution. A comparative study of two spiro-fluorene hydantoin derivatives demonstrated that the difluoro-substituted compound (AL-1576) was significantly more potent than the mono-fluoro analog (AL-1567) both in vitro and in vivo. nih.gov This highlights how the number and position of halogen substituents can be optimized to achieve superior efficacy. nih.gov

Table 2: Effect of Fluorine Substitution on Aldose Reductase Inhibitory Activity

Comparison of the in vitro and in vivo potencies of mono- and di-fluorinated spirohydantoin aldose reductase inhibitors, demonstrating the positive impact of increased halogenation. nih.gov

CompoundSubstitutionIn Vitro IC50 (Rat Lens)In Vivo ED50 (Rat Lens)In Vivo ED50 (Rat Sciatic Nerve)
AL-15672-Fluoro2.7 x 10-8 M0.60 mg/kg0.22 mg/kg
AL-15762,7-Difluoro8.5 x 10-9 M0.05 mg/kg0.04 mg/kg

Similarly, studies on other heterocyclic systems have shown that compounds with a greater number of chlorine atoms exhibit higher insecticidal, fungicidal, and herbicidal activity, underscoring the significant role of halogens in modulating a broad spectrum of biological actions. biointerfaceresearch.com

Importance of the 5-Position Substituent on Imidazolidine-2,4-dione Activity

As previously noted, for anticonvulsant activity, a 5-phenyl or other aromatic substituent is a key structural requirement for activity against major seizures. pcbiochemres.com The specific type of aromatic or aliphatic group at C5 can fine-tune the activity profile; for instance, lower alkyl substituents are associated with activity against petit mal epilepsy, whereas aryl groups confer activity against grand mal seizures. cutm.ac.in The archetypal anticonvulsant Phenytoin is a 5,5-diphenyl substituted hydantoin, which highlights the importance of this substitution pattern. pcbiochemres.combepls.com

The versatility of the C5 position is further demonstrated by the diverse biological activities achieved through different substitutions:

Anticancer Activity: Achieved with 5,5-diaryl or spiro-fused systems. researchgate.net

Aldose Reductase Inhibition: Often associated with spirocyclic substituents at C5 that can fit into the active site of the enzyme. researchgate.netnih.gov

Antimicrobial Activity: A wide variety of 5,5-disubstituted derivatives, with different alkyl and aryl combinations, have been synthesized to explore antimicrobial effects. researchgate.net

Table 3: Correlation of C5-Substituent Type with Primary Biological Activity

Summarizes the general relationship between the class of substituent at the C5 position of the imidazolidine-2,4-dione ring and the resulting primary pharmacological activity.

C5-Substituent TypePrimary Biological ActivityExample Compound Class
Aryl (e.g., Phenyl)Anticonvulsant pharmacy180.comcutm.ac.inPhenytoin (5,5-diphenyl)
Spirocyclic (e.g., Spiro-fluorene)Aldose Reductase Inhibition nih.govAL-1576
Alkyl/Aryl CombinationAntimicrobial researchgate.net5-Methyl-5-phenylimidazolidine-2,4-dione
BenzylideneAnticancer / Antimicrobial nih.govmdpi.com5-Benzylideneimidazolidine-2,4-dione

Stereochemical Aspects and Enantioselectivity in Biological Activities

When the C5 carbon of the imidazolidine-2,4-dione ring is substituted with two different groups, it becomes a chiral center. Consequently, the molecule can exist as a pair of enantiomers (non-superimposable mirror images). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is due to the stereospecific nature of interactions with chiral biological macromolecules like enzymes and receptors.

For imidazolidine (B613845) derivatives, stereochemistry plays a crucial role. Studies on chiral ligands based on imidazolidin-4-one (B167674) for use in asymmetric catalysis have shown that the spatial configuration of the ligand is critical. semanticscholar.org For example, a ligand with a cis-configuration can lead to the formation of a product with one specific enantiomeric form (e.g., S-enantiomer), while the trans-configured ligand yields the opposite enantiomer (R-enantiomer). semanticscholar.org This demonstrates the high degree of stereochemical control exerted by the imidazolidine scaffold.

This principle of enantioselectivity extends directly to the biological activity of therapeutic agents. The differential binding of enantiomers to a target protein can result in one enantiomer being highly active while the other is significantly less active or even inactive. Therefore, for a compound like 5-(4-Chlorobenzyl)imidazolidine-2,4-dione, which possesses a chiral center at the C5 position, it is expected that the two enantiomers, (R)-5-(4-Chlorobenzyl)imidazolidine-2,4-dione and (S)-5-(4-Chlorobenzyl)imidazolidine-2,4-dione, would display distinct pharmacological profiles. The synthesis and biological evaluation of individual enantiomers are thus essential steps in the drug development process to identify the more potent and potentially safer isomer (the eutomer).

Future Research Directions and Academic Implications

Development of Novel Synthetic Methodologies for 5-(4-Chlorobenzyl)imidazolidine-2,4-dione Analogues

The generation of diverse chemical libraries is fundamental to discovering new bioactive molecules. For analogues of this compound, future research will likely focus on creating more efficient and versatile synthetic pathways. Established methods, such as the Knoevenagel condensation of an aldehyde with a hydantoin (B18101), provide a reliable route to certain derivatives. nih.gov However, innovation in synthetic chemistry could unlock access to previously inaccessible molecular architectures.

Future methodologies might explore:

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex imidazolidine-2,4-dione analogues could significantly streamline synthesis, improve yields, and reduce waste.

Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the C5 position of the imidazolidine (B613845) ring is crucial, as different stereoisomers can exhibit vastly different biological activities.

Combinatorial Chemistry: Employing solid-phase or solution-phase combinatorial techniques can accelerate the creation of large libraries of analogues. This involves systematically varying the substituents on the benzylidene ring and the hydantoin core to explore the structure-activity relationship (SAR) comprehensively. For instance, replacing the 4-chloro substituent with other halogens, alkyl groups, or hydrogen bond donors/acceptors could be systematically explored. nih.gov

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions, contributing to greener chemistry principles.

These advanced synthetic strategies will be instrumental in producing a wide array of novel analogues for biological screening.

Advanced Computational Approaches for Structure-Based Drug Design and Mechanism Elucidation

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry. nih.gov For this compound and its derivatives, advanced computational methods can guide the design of more potent and selective compounds while providing insight into their mechanisms of action.

Key computational approaches for future research include:

Molecular Docking and Scoring: High-throughput virtual screening using molecular docking can predict the binding poses and affinities of novel analogues against various biological targets. nih.govnih.gov Refining scoring functions to more accurately predict binding energies will be a continuing area of development.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand like this compound interacts with its protein target over time. nih.gov These simulations can reveal key binding interactions, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding, which are crucial for understanding the inhibitory mechanism.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the three-dimensional properties of a series of analogues with their biological activity. These models help in identifying the key structural features required for potency and can be used to predict the activity of newly designed compounds before their synthesis. middlebury.edu

Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated to define the essential spatial arrangement of chemical features necessary for biological activity. This model can then be used to screen virtual libraries for new scaffolds that fit the pharmacophore.

These computational strategies, when used in a feedback loop with chemical synthesis and biological testing, can significantly accelerate the drug discovery process.

Exploration of New Biological Targets and Therapeutic Applications for Imidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione (or hydantoin) core is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets. While research has identified several applications, the full therapeutic potential of derivatives like this compound is yet to be unlocked.

Future research should focus on screening this class of compounds against a broader range of biological targets implicated in various diseases:

Protein Tyrosine Phosphatases (PTPs): Derivatives of imidazolidine-2,4-dione have shown inhibitory activity against PTP1B, a target for diabetes, and Lymphoid-Specific Tyrosine Phosphatase (LYP), a target for autoimmune diseases. nih.govnih.gov Exploring other members of the PTP family could uncover treatments for other metabolic or immunological conditions.

Anti-apoptotic Proteins: The Bcl-2 protein family are key regulators of apoptosis (programmed cell death) and are validated targets for cancer therapy. nih.gov Screening imidazolidine-2,4-dione libraries against different Bcl-2 family members could yield novel anti-cancer agents. nih.govgoogle.comresearchgate.net

Kinases: Protein kinases are crucial signaling molecules, and their dysregulation is a hallmark of many cancers. The Nek2 kinase has been identified as a target for imidazo[1,2-a]pyridine (B132010) derivatives, suggesting that related heterocyclic scaffolds could inhibit other kinases. nih.gov

Aldose Reductase: This enzyme is implicated in the long-term complications of diabetes. Thiazolidine-2,4-dione derivatives, which are structurally similar to imidazolidine-2,4-diones, have been investigated as aldose reductase inhibitors, suggesting a potential application for hydantoin-based compounds as well. nih.gov

Antimicrobial Targets: The spread of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Some imidazolidine derivatives have demonstrated antibacterial properties, warranting further investigation into their specific microbial targets and mechanisms of action. researchgate.net

Systematic screening and target identification studies will be essential to broaden the therapeutic applications of this versatile chemical scaffold. nih.gov

Interdisciplinary Research Integrating Synthesis, Biological Evaluation, and Computational Modeling

The most significant advances in drug discovery are made at the intersection of multiple scientific disciplines. The future development of this compound and its analogues will be driven by a tightly integrated, interdisciplinary approach.

This integrated research paradigm involves a cyclical process:

Computational Design: Computational chemists use molecular modeling to design novel analogues predicted to have improved activity or selectivity for a specific biological target. nih.govnih.gov

Chemical Synthesis: Medicinal chemists then synthesize these prioritized compounds using established or newly developed synthetic methodologies. nih.govresearchgate.net

Biological Evaluation: Biologists and pharmacologists test the synthesized compounds in a battery of in vitro and in vivo assays to determine their actual potency, selectivity, and pharmacological properties. nih.gov

Feedback and Iteration: The results from the biological evaluation are then fed back to the computational chemists. This new data, including structure-activity relationships, is used to refine the computational models, leading to the design of a new, improved generation of compounds.

This iterative cycle, combining the predictive power of computational science with the empirical results of synthesis and biological testing, provides a powerful engine for discovery. Such an approach, which has been successfully applied to the development of various imidazolidine-2,4-dione inhibitors, will be critical for translating the academic potential of these compounds into tangible therapeutic outcomes. nih.govnih.gov

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